molecular formula C5H8N2O2 B1659450 methyl 4,5-dihydro-1H-imidazole-5-carboxylate CAS No. 652128-54-6

methyl 4,5-dihydro-1H-imidazole-5-carboxylate

Cat. No.: B1659450
CAS No.: 652128-54-6
M. Wt: 128.13
InChI Key: HDJOZRJKHMBVCU-UHFFFAOYSA-N
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Description

Methyl 4,5-dihydro-1H-imidazole-5-carboxylate is a heterocyclic organic compound that features an imidazole ring Imidazoles are a class of compounds known for their diverse biological activities and are found in many natural products and pharmaceuticals

Mechanism of Action

Target of Action

Methyl 4,5-dihydro-1H-imidazole-5-carboxylate is a derivative of imidazole, a heterocyclic compound that is known to interact with a variety of biological targets .

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

It’s known that imidazole derivatives can inhibit photosynthetic electron flow and atp-synthesis, acting as hill reaction inhibitors . This suggests that the compound may affect energy production pathways in cells.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could impact the bioavailability of this compound.

Result of Action

Imidazole derivatives have been reported to show activity against mycobacterium tuberculosis, multidrug-resistant acinetobacter baumanii, and gram-negative bacteria . This suggests that the compound may have antimicrobial effects.

Action Environment

It’s known that the reaction conditions can influence the synthesis of imidazole derivatives . For example, some imidazole synthesis reactions can be run under solvent-free conditions , which could potentially influence the action of the resulting compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dihydro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidine with a ketone under transition-metal-free conditions. This reaction can yield high amounts of the desired product through a rearrangement reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dihydro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 4,5-dihydro-1H-imidazole-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dihydro-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group. This gives it distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 4,5-dihydro-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-9-5(8)4-2-6-3-7-4/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJOZRJKHMBVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668443
Record name Methyl 4,5-dihydro-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652128-54-6
Record name Methyl 4,5-dihydro-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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